Ethyl (1S,2S)-2-(4-fluorophenyl)cyclopropane-1-carboxylate
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Overview
Description
Ethyl (1S,2S)-2-(4-fluorophenyl)cyclopropane-1-carboxylate: is an organic compound that features a cyclopropane ring substituted with a 4-fluorophenyl group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (1S,2S)-2-(4-fluorophenyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-fluorophenyl diazomethane with ethyl acrylate under controlled conditions to form the cyclopropane ring. The reaction is usually carried out in the presence of a catalyst such as rhodium or copper complexes to facilitate the cyclopropanation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to convert the ester group into an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: In chemistry, Ethyl (1S,2S)-2-(4-fluorophenyl)cyclopropane-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology: The compound’s structural features make it a candidate for studying biological interactions, particularly in the context of enzyme inhibition and receptor binding. It can be used in assays to investigate the effects of cyclopropane-containing compounds on biological systems.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its derivatives may exhibit activity against various diseases, making it a valuable scaffold for drug discovery and development.
Industry: The compound finds applications in the development of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for use in formulations that require precise chemical properties.
Mechanism of Action
The mechanism of action of Ethyl (1S,2S)-2-(4-fluorophenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The cyclopropane ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a potent inhibitor or modulator of biological pathways.
Comparison with Similar Compounds
trans-2-Phenylcyclopropanecarboxylic acid ethyl ester: Lacks the fluorine substitution, resulting in different reactivity and binding properties.
trans-2-(4-Chloro-phenyl)-cyclopropanecarboxylic acid ethyl ester: Contains a chlorine atom instead of fluorine, which affects its chemical and biological properties.
trans-2-(4-Methyl-phenyl)-cyclopropanecarboxylic acid ethyl ester: Substituted with a methyl group, leading to variations in steric and electronic effects.
Uniqueness: The presence of the fluorine atom in Ethyl (1S,2S)-2-(4-fluorophenyl)cyclopropane-1-carboxylate imparts unique electronic properties, enhancing its reactivity and binding affinity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Properties
IUPAC Name |
ethyl (1S,2S)-2-(4-fluorophenyl)cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c1-2-15-12(14)11-7-10(11)8-3-5-9(13)6-4-8/h3-6,10-11H,2,7H2,1H3/t10-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFYGBAATKYLCU-MNOVXSKESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H]1C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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